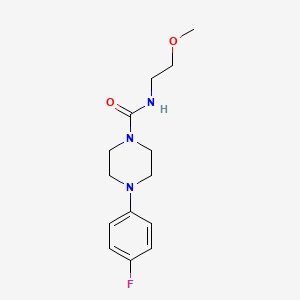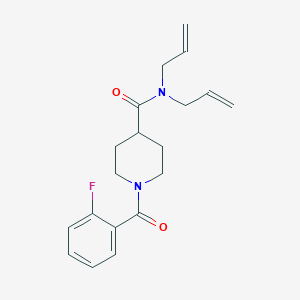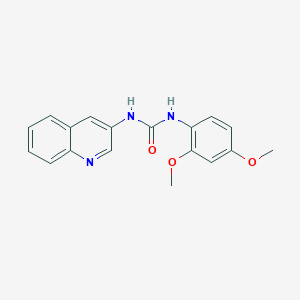![molecular formula C19H21ClN2O2 B4441775 2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B4441775.png)
2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide
説明
2-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide, commonly known as CDDO, is a synthetic triterpenoid compound that has been extensively studied in the field of scientific research. CDDO has been found to have numerous potential applications in various fields of medicine, including cancer research, neurology, and immunology.
科学的研究の応用
CDDO has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, CDDO has been found to have potent anti-tumor activity in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. CDDO has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In neurology, CDDO has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, CDDO has been found to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of CDDO is complex and not fully understood. CDDO has been found to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. Activation of the Nrf2 pathway leads to increased expression of antioxidant and detoxifying enzymes, which help to protect cells from damage. CDDO has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. Inhibition of the NF-κB pathway leads to decreased expression of pro-inflammatory cytokines and chemokines, which helps to reduce inflammation.
Biochemical and Physiological Effects:
CDDO has been found to have a variety of biochemical and physiological effects. In cancer cells, CDDO has been found to induce apoptosis, which is a form of programmed cell death. CDDO has also been found to inhibit cell proliferation and induce cell cycle arrest. In neurology, CDDO has been found to protect neurons from oxidative stress and inflammation. CDDO has also been found to improve cognitive function in animal models of Alzheimer's disease. In immunology, CDDO has been found to reduce inflammation and suppress the immune response.
実験室実験の利点と制限
One of the advantages of using CDDO in lab experiments is its high purity, which allows for accurate dosing and reproducibility. CDDO is also stable and can be stored for long periods of time without degradation. However, CDDO is relatively expensive compared to other compounds, which may limit its use in some experiments. Additionally, the mechanism of action of CDDO is complex and not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are numerous potential future directions for research on CDDO. In cancer research, CDDO may be further studied for its potential as a chemopreventive agent, which is a substance that can prevent the development of cancer. CDDO may also be studied in combination with other chemotherapy drugs to enhance their effectiveness. In neurology, CDDO may be further studied for its potential in the treatment of neurodegenerative diseases. CDDO may also be studied in combination with other neuroprotective agents to enhance their effectiveness. In immunology, CDDO may be further studied for its potential in the treatment of autoimmune diseases. CDDO may also be studied in combination with other anti-inflammatory agents to enhance their effectiveness.
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)19(24)16-7-5-6-8-17(16)21-18(23)13-14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNIUQSHVFRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-ethylbenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4441716.png)

![6-[(3-methoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441730.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4441738.png)
![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)
![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)



![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)

![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
